2,6-Dichlorooxazolo[4,5-b]pyridine

Physicochemical profiling ADME prediction Isomer quality control

2,6-Dichlorooxazolo[4,5-b]pyridine (CAS 1211529-07-5) is a heterocyclic compound with molecular formula C₆H₂Cl₂N₂O and molecular weight 189.00 g/mol, featuring a fused oxazole-pyridine ring system with chlorine substituents at the 2- and 6-positions. The compound belongs to the oxazolo[4,5-b]pyridine scaffold class, which has been validated across multiple therapeutic target families, including IRAK4 kinase, glycogen synthase kinase-3β (GSK-3β), SIRT1 deacetylase, and the α7 nicotinic acetylcholine receptor (α7 nAChR).

Molecular Formula C6H2Cl2N2O
Molecular Weight 189
CAS No. 1211529-07-5
Cat. No. B2797738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorooxazolo[4,5-b]pyridine
CAS1211529-07-5
Molecular FormulaC6H2Cl2N2O
Molecular Weight189
Structural Identifiers
SMILESC1=C(C=NC2=C1OC(=N2)Cl)Cl
InChIInChI=1S/C6H2Cl2N2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H
InChIKeyUXHZPPFUUBFDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorooxazolo[4,5-b]pyridine (CAS 1211529-07-5): A Dual-Electrophilic Fused Heterocyclic Building Block for Targeted Kinase and Anti-Inflammatory Discovery


2,6-Dichlorooxazolo[4,5-b]pyridine (CAS 1211529-07-5) is a heterocyclic compound with molecular formula C₆H₂Cl₂N₂O and molecular weight 189.00 g/mol, featuring a fused oxazole-pyridine ring system with chlorine substituents at the 2- and 6-positions . The compound belongs to the oxazolo[4,5-b]pyridine scaffold class, which has been validated across multiple therapeutic target families, including IRAK4 kinase, glycogen synthase kinase-3β (GSK-3β), SIRT1 deacetylase, and the α7 nicotinic acetylcholine receptor (α7 nAChR) . Its dual chlorine substitution pattern provides two electronically differentiated electrophilic sites, enabling sequential nucleophilic aromatic substitution for the generation of diverse compound libraries. The regioisomeric counterpart, 2,6-dichlorooxazolo[5,4-b]pyridine (CAS 159870-88-9), differs in both fusion geometry and computed physicochemical properties, making isomeric purity a critical quality attribute for procurement decisions .

Why Generic Substitution of 2,6-Dichlorooxazolo[4,5-b]pyridine with Regioisomeric or Non-Fused Analogs Fails in Structure-Guided Discovery Programs


The oxazolo[4,5-b]pyridine scaffold cannot be generically interchanged with its [5,4-b] regioisomer (CAS 159870-88-9) or with non-fused 2,6-dichloropyridine, because the position of the ring-fusion nitrogen atom fundamentally alters the electronic landscape governing both target binding and chemical reactivity. QSAR studies have demonstrated that the oxazolo[4,5-b]pyridine ring system, when substituted with a benzyl moiety at position 2, is the most favorable structure among a panel of isosteric heterocyclic nuclei (benzoxazole, benzimidazole, oxazolo[4,5-b]pyridine) for antifungal activity . In IRAK4 inhibitor programs, the oxazolo[4,5-b]pyridine scaffold delivered compound 32 with an IC₅₀ of 43 nM — a 2.7-fold improvement over the clinical candidate CA-4948 (IC₅₀ = 115 nM) — demonstrating that the scaffold itself, not merely substitution pattern, drives potency . Furthermore, the computed LogP differs by 0.16 units between the [4,5-b] (LogP = 2.53) and [5,4-b] (LogP = 2.37) isomers , a difference sufficient to alter solubility-limited absorption and formulation behavior. These data collectively demonstrate that the [4,5-b] fusion isomer is a distinct chemical entity with quantifiable differentiated properties that impact both biological activity and developability.

Quantitative Differentiation Evidence for 2,6-Dichlorooxazolo[4,5-b]pyridine vs. Closest Analogs and Scaffold Alternatives


Regioisomeric Differentiation: Computed LogP Comparison of [4,5-b] vs. [5,4-b] Oxazolopyridine Isomers

The target compound 2,6-dichlorooxazolo[4,5-b]pyridine exhibits a computed LogP of 2.53 (TPSA 38.92 Ų), compared to 2.37 (TPSA 39 Ų) for its [5,4-b] regioisomer (CAS 159870-88-9) . This 0.16 log-unit difference in lipophilicity translates to an approximately 1.45-fold difference in octanol-water partition coefficient, which is significant for predicting membrane permeability, solubility-limited absorption, and chromatographic retention behavior. The higher LogP of the [4,5-b] isomer may confer enhanced passive membrane permeability relative to the [5,4-b] isomer, a relevant consideration in cell-based assay design where intracellular target engagement is required.

Physicochemical profiling ADME prediction Isomer quality control

Scaffold-Specific IRAK4 Inhibitory Potency: Oxazolo[4,5-b]pyridine vs. Non-Fused Amide Scaffold (CA-4948)

In a scaffold-hopping medicinal chemistry campaign targeting interleukin-1 receptor-associated kinase 4 (IRAK4), reversal of the amide bond in the clinical candidate CA-4948 led to the identification of an oxazolo[4,5-b]pyridine-based series. Compound 32, bearing the oxazolo[4,5-b]pyridine core, demonstrated an IRAK4 IC₅₀ of 43 nM, representing a 2.7-fold improvement in potency relative to CA-4948 (IC₅₀ = 115 nM) . Further optimization yielded compound 42 with an IC₅₀ of 8.9 nM, a 13-fold improvement over CA-4948, and reduced hERG liability (IC₅₀ > 30 μM vs. 5.7 μM for compound 32). Compound 42 also demonstrated favorable in vitro ADME properties and significantly reduced LPS-induced serum TNF-α and IL-6 in a mouse model, confirming that the oxazolo[4,5-b]pyridine scaffold provides a privileged geometry for IRAK4 ATP-binding site engagement .

IRAK4 kinase inhibition Inflammatory disease Scaffold hopping

QSAR-Driven Scaffold Prioritization: Oxazolo[4,5-b]pyridine as the Most Favorable Heterocyclic Nucleus for Antifungal Activity

A quantitative structure-activity relationship (QSAR) analysis of 2,5,6-trisubstituted benzoxazole, benzimidazole, and 2-substituted oxazolo[4,5-b]pyridine derivatives tested for growth inhibitory activity against Candida albicans revealed that the oxazolo[4,5-b]pyridine ring system with a benzyl moiety at position 2 was the most favorable structure among the heterocyclic nuclei evaluated . The study further identified that the 5-position of the fused ring system is more significant than other positions for improving antifungal activity. This QSAR-driven scaffold ranking provides a statistically validated rationale for selecting oxazolo[4,5-b]pyridine over isosteric benzoxazole or benzimidazole cores when designing antifungal lead series, as the intrinsic contribution of the heterocyclic nucleus to bioactivity is quantifiably superior.

Antifungal drug discovery QSAR modeling Heterocyclic scaffold selection

Scaffold-Specific SIRT1 Activation: Oxazolo[4,5-b]pyridines Structurally Unrelated to and More Potent than Resveratrol

A series of oxazolo[4,5-b]pyridines were identified as novel small molecule activators of the NAD⁺-dependent deacetylase SIRT1, with the key finding that these compounds are structurally unrelated to and more potent than resveratrol, the natural product benchmark SIRT1 activator . The study established structure-activity relationships demonstrating that the oxazolo[4,5-b]pyridine scaffold provides a synthetically tractable template for achieving SIRT1 activation that exceeds the potency of resveratrol. This scaffold-specific advantage is not shared by related heterocyclic analogs such as imidazo[1,2-b]thiazoles, which showed weaker activation profiles in the same study. The finding is significant because SIRT1 activation has been linked to beneficial metabolic effects including improved glucose homeostasis and insulin sensitivity, making the oxazolo[4,5-b]pyridine core a privileged starting point for metabolic disease drug discovery .

SIRT1 activation Metabolic disease Aging research

Synthetic Utility Differentiation: Dual Electrophilic Sites Enable Orthogonal Sequential Derivatization

The 2,6-dichloro substitution pattern on the oxazolo[4,5-b]pyridine scaffold provides two electronically differentiated electrophilic centers for nucleophilic aromatic substitution (SNAr). The chlorine at position 2, adjacent to the oxazole oxygen, experiences different electron density compared to the chlorine at position 6, which is situated on the pyridine ring adjacent to the ring nitrogen . This electronic differentiation has been exploited in patent literature (e.g., WO2015/104688 and related IRAK4 inhibitor patents) for sequential derivatization: position 2 is typically more reactive toward nucleophiles, allowing selective mono-substitution followed by subsequent functionalization at position 6 . In contrast, non-fused 2,6-dichloropyridine lacks the fused oxazole ring that electronically differentiates the two chlorine positions, resulting in less predictable selectivity in sequential SNAr reactions. The oxazolo[5,4-b]pyridine isomer places the chlorine substituents in a different electronic environment due to the altered position of the pyridine nitrogen relative to the oxazole ring, further altering the reactivity profile .

Sequential functionalization Medicinal chemistry Library synthesis

Procurement Quality Benchmarking: Vendor-Supplied Purity and Storage Specifications Relative to Best Practices for Halogenated Heterocycles

Commercial sourcing data for 2,6-dichlorooxazolo[4,5-b]pyridine reveals vendor-reported purity specifications ranging from 95% (Enamine LLC via ChemBase, Chemscene) to 97% (Leyan) . Chemscene specifies storage at -20°C under nitrogen atmosphere, with room temperature shipping permitted within the continental US . The ECHA notification for this compound (EC Number 841-954-5) provides a regulatory classification framework that supports procurement compliance . In comparison, the [5,4-b] isomer (CAS 159870-88-9) is commonly offered at 95% purity by multiple vendors (AKSci, Chemscene), indicating comparable but not identical quality landscapes. The requirement for nitrogen-atmosphere storage at -20°C for the [4,5-b] isomer, versus cool, dry place storage for the [5,4-b] isomer (per AKSci specifications), suggests differential hydrolytic or oxidative stability between the two regioisomers that may influence long-term storage decisions in compound management workflows .

Compound procurement Quality control Stability specifications

High-Value Application Scenarios for 2,6-Dichlorooxazolo[4,5-b]pyridine Based on Quantitative Differentiation Evidence


IRAK4-Targeted Anti-Inflammatory Drug Discovery: Library Synthesis from a Privileged Scaffold

Procurement of 2,6-dichlorooxazolo[4,5-b]pyridine is indicated for medicinal chemistry programs targeting IRAK4 for inflammatory and autoimmune diseases. The oxazolo[4,5-b]pyridine scaffold has demonstrated a 2.7- to 13-fold potency advantage over the CA-4948 amide scaffold in IRAK4 enzymatic assays, with compound 42 achieving an IC₅₀ of 8.9 nM and favorable in vivo pharmacokinetic properties . The two chlorine handles enable sequential derivatization to explore vectors toward the IRAK4 ATP-binding pocket, as exemplified in patent WO2015/104688 . Researchers should prioritize vendors providing ≥97% purity with isomer-specific HPLC traceability to avoid contamination with the [5,4-b] regioisomer, which would confound SAR interpretation.

Antifungal Lead Optimization Informed by QSAR-Guided Scaffold Selection

For antifungal drug discovery programs targeting Candida albicans and related pathogens, 2,6-dichlorooxazolo[4,5-b]pyridine is the statistically validated optimal starting scaffold. QSAR analysis has demonstrated that the oxazolo[4,5-b]pyridine ring system provides superior activity contribution compared to benzoxazole and benzimidazole isosteres, with the 5-position identified as the most significant site for activity modulation . The 2-chloro position can be used to install benzyl or substituted-phenyl groups (identified in the QSAR as optimal substituents), while the 6-chloro position enables further diversification. This evidence-based scaffold selection reduces the risk of synthesizing inactive compound libraries and focuses synthetic effort on the most promising chemical space.

SIRT1 Activator Development for Metabolic and Aging-Related Disorders

2,6-Dichlorooxazolo[4,5-b]pyridine is the key synthetic intermediate for constructing oxazolo[4,5-b]pyridine-based SIRT1 activators, a chemotype that has been demonstrated to be structurally unrelated to and more potent than the natural product benchmark resveratrol . The scaffold provides a patentably differentiated chemical series for metabolic disease indications where SIRT1 activation has shown beneficial effects on glucose homeostasis and insulin sensitivity. The dual chlorine substitution allows systematic exploration of structure-activity relationships at both positions 2 and 6 of the fused ring system, with the electronic differentiation between the two sites (as evidenced by the SMILES structure and computed LogP of 2.53) enabling rational, stepwise optimization of potency, selectivity, and ADME properties.

GSK-3β Inhibitor Discovery with Anti-Inflammatory Therapeutic Potential

The oxazolo[4,5-b]pyridine-2-one scaffold, directly accessible from 2,6-dichlorooxazolo[4,5-b]pyridine via hydrolysis of the 2-chloro substituent, has been validated in GSK-3β inhibition with compounds achieving IC₅₀ values as low as 0.19 μM and demonstrating pronounced in vivo anti-inflammatory activity (up to 76.36% inhibition at 5h post-carrageenan administration) comparable to indomethacin . The scaffold's selectivity profile and gastric mucosa tolerance further differentiate it from traditional NSAID-based anti-inflammatory approaches. Procurement of the dichloro precursor enables exploration of both the 2-substituted (via SNAr at the oxazole position) and 6-substituted (via SNAr at the pyridine position) vectors for GSK-3β inhibitor optimization.

Quote Request

Request a Quote for 2,6-Dichlorooxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.